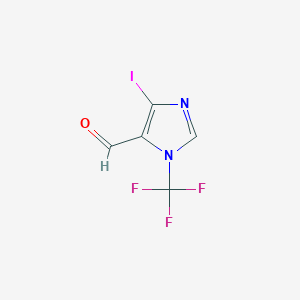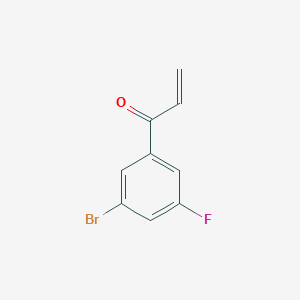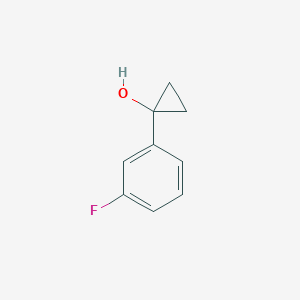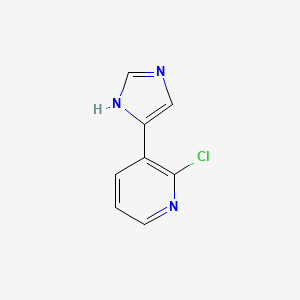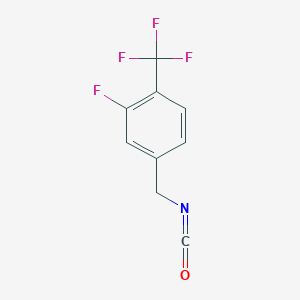
2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of a fluorine atom, an isocyanate group, and a trifluoromethyl group on a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-fluoro-4-(isocyanatomethyl)benzene with trifluoromethylating agents under controlled conditions. Common reagents used in this process include trifluoromethyl iodide and strong bases.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the fluorination of benzene derivatives followed by the introduction of the isocyanate and trifluoromethyl groups. This process requires precise control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, esters
科学的研究の応用
2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism by which 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for use in diverse chemical reactions.
類似化合物との比較
4-Fluorobenzyl isocyanate
3,5-Bis(trifluoromethyl)phenyl isocyanate
4-Methoxybenzyl isocyanate
Uniqueness: 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene stands out due to its combination of fluorine and trifluoromethyl groups, which impart unique chemical properties compared to other isocyanates. Its enhanced stability and reactivity make it a valuable compound in various applications.
特性
CAS番号 |
581813-09-4 |
|---|---|
分子式 |
C9H5F4NO |
分子量 |
219.14 g/mol |
IUPAC名 |
2-fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F4NO/c10-8-3-6(4-14-5-15)1-2-7(8)9(11,12)13/h1-3H,4H2 |
InChIキー |
JQGLRUMCUURHBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CN=C=O)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


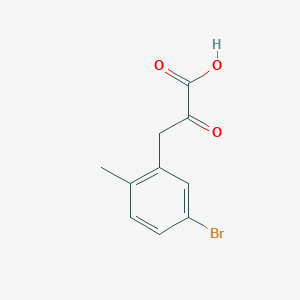
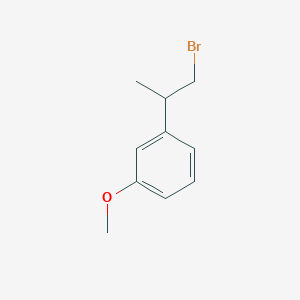

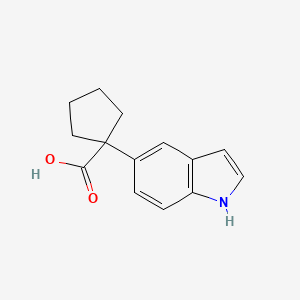
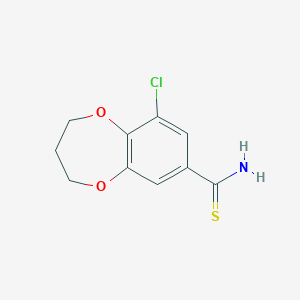
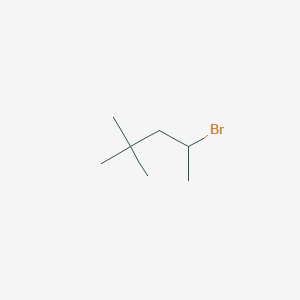
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
